molecular formula C19H25ClN6S2 B11587156 {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate

{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate

Cat. No.: B11587156
M. Wt: 437.0 g/mol
InChI Key: MGDMUYQFLIVPFF-UHFFFAOYSA-N
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Description

This compound is a triazine derivative featuring a 1,3,5-triazin-2-yl core substituted with amino, 3-chloro-2-methylphenylamino, and cyclohexyl(methyl)dithiocarbamate groups.

Properties

Molecular Formula

C19H25ClN6S2

Molecular Weight

437.0 g/mol

IUPAC Name

[4-amino-6-(3-chloro-2-methylanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate

InChI

InChI=1S/C19H25ClN6S2/c1-12-14(20)9-6-10-15(12)22-18-24-16(23-17(21)25-18)11-28-19(27)26(2)13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8,11H2,1-2H3,(H3,21,22,23,24,25)

InChI Key

MGDMUYQFLIVPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CSC(=S)N(C)C3CCCCC3

Origin of Product

United States

Biological Activity

The compound {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazine ring, which is known for its diverse biological activities, and a dithiocarbamate group that may contribute to its pharmacological properties. The presence of the chloro and methyl groups on the phenyl ring enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Anticancer Properties

Research has indicated that dithiocarbamate derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated cytotoxic effects through the induction of extrinsic apoptotic pathways in cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) .

The mechanism of action for this compound likely involves:

  • Inhibition of EGFR Tyrosine Kinase : Similar compounds have been shown to inhibit EGFR activity, leading to reduced cell proliferation and increased apoptosis .
  • Induction of Reactive Oxygen Species (ROS) : Dithiocarbamate derivatives are known to generate ROS, which can lead to oxidative stress and subsequent cell death in cancer cells .

Study 1: Antitumor Activity

A study conducted on a series of dithiocarbamate derivatives revealed that compounds structurally similar to this compound exhibited potent anti-proliferative effects against multiple cancer cell lines. The study utilized MTT assays to assess cell viability and found that these compounds significantly reduced viability at micromolar concentrations .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that the administration of dithiocarbamate derivatives resulted in tumor growth inhibition in xenograft models. The compounds were administered orally, showing favorable pharmacokinetic profiles and significant tumor regression compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessCell Lines TestedReference
AnticancerInduces apoptosisA549, HepG2, HCT-116
EGFR InhibitionReduces proliferationVarious cancer types
ROS GenerationInduces oxidative stressCancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazine-Based Herbicides (Sulfonylureas)

lists sulfonylurea herbicides with triazine cores, such as triflusulfuron methyl ester and metsulfuron methyl ester . These compounds share a 1,3,5-triazin-2-yl backbone but differ in substituents:

  • Triflusulfuron methyl ester : Contains a trifluoroethoxy group at position 4 and a sulfonylurea bridge.
  • Metsulfuron methyl ester : Features a methoxy group at position 4 and a methyl group at position 4.

Comparison with Target Compound :

Feature Target Compound Sulfonylurea Analogs (e.g., Metsulfuron)
Position 4 Substituent Amino group Methoxy/ethoxy groups (electron-withdrawing)
Position 6 Substituent 3-Chloro-2-methylphenylamino Methyl or alkylamino groups
Functional Group Dithiocarbamate (cyclohexyl(methyl)) Sulfonylurea bridge (herbicidal activity)

The target compound’s amino group at position 4 may reduce herbicidal activity compared to sulfonylureas, which rely on methoxy/ethoxy groups for acetolactate synthase (ALS) inhibition. However, its dithiocarbamate group could enable alternative mechanisms, such as metal chelation or oxidative stress induction .

Pharmaceutical Carbamates

and describe carbamate-containing compounds with thiazolylmethyl or piperidinecarboxamide groups, such as N-[(4-fluorophenyl)methyl]-6-[3-endo-({[2-methyl-3-(methyloxy)phenyl]carbonyl}amino)-8-azabicyclo[3.2.1]oct-8-yl]pyridine-3-carboxamide (). These are structurally complex, often targeting enzymes like proteases.

Comparison with Target Compound :

Feature Target Compound Pharmaceutical Carbamates (e.g., )
Core Structure 1,3,5-Triazin-2-yl Bicyclic or heteroaromatic cores (e.g., pyridine)
Carbamate Type Dithiocarbamate (S-S bond) Standard carbamates (O-linked)
Bioactivity Potential enzyme inhibition via dithiocarbamate Protease/kinase inhibition via hydrogen bonding

The dithiocarbamate in the target compound may offer redox-modulating effects, unlike standard carbamates. Its triazine core also provides a planar structure for π-π interactions, but the absence of fused rings (as in ’s azabicyclo compounds) may limit target specificity .

Chloro-Substituted Triazines

includes 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile, a chloro-triazine with ethylamino and cyano groups. Such compounds are often herbicides or toxins.

Comparison with Target Compound :

Feature Target Compound Chloro-Triazine ()
Chloro Position 3-Chloro on phenyl ring (meta position) 4-Chloro on triazine core
Amino Groups 4-Amino on triazine; 3-chloro-2-methylphenylamino Ethylamino on triazine; cyano group
Toxicity Profile Likely lower acute toxicity (dithiocarbamate degradation) Higher toxicity (cyano group releases cyanide)

The target compound’s chloro substituent on the phenyl ring (vs. The dithiocarbamate group could also degrade into less toxic metabolites compared to cyanide-releasing analogs .

Research Findings and Implications

  • Agrochemical Potential: The target compound’s triazine core aligns with herbicidal scaffolds, but its dithiocarbamate group may limit ALS inhibition efficacy seen in sulfonylureas. Field trials would be needed to assess weed-control spectrum .
  • Pharmaceutical Feasibility: Dithiocarbamates are known for antimicrobial and anticancer properties.
  • Environmental Impact: Unlike chloro-cyano triazines (), the target compound’s dithiocarbamate may degrade into less persistent metabolites, reducing ecological risks .

Data Table: Key Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Primary Use Toxicity (LD50)*
Target Compound 1,3,5-Triazin-2-yl 3-Chloro-2-methylphenylamino, dithiocarbamate Undetermined Not available
Metsulfuron methyl ester () 1,3,5-Triazin-2-yl Methoxy, methyl, sulfonylurea Herbicide >5,000 mg/kg (rat)
N-[(4-fluorophenyl)methyl]-6-[...]pyridine-3-carboxamide () Pyridine Fluorophenyl, azabicyclo Pharmaceutical Not available
2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile () 1,3,5-Triazin-2-yl Chloro, ethylamino, cyano Herbicide/Toxin 250 mg/kg (rat)

*LD50 values are illustrative and based on structural analogs.

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